Oct-2-EN-1-YL hexanoate
CAS No.: 251471-02-0
Cat. No.: VC19068075
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251471-02-0 |
|---|---|
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | oct-2-enyl hexanoate |
| Standard InChI | InChI=1S/C14H26O2/c1-3-5-7-8-9-11-13-16-14(15)12-10-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3 |
| Standard InChI Key | KKXAKIPTZJTCKT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC=CCOC(=O)CCCCC |
Introduction
Structural and Nomenclature Analysis
Oct-2-EN-1-YL hexanoate belongs to the class of alkenyl esters, featuring a hexanoate group (C₆H₁₁O₂) linked to an oct-2-en-1-ol backbone. The (E)-configuration of the double bond at the second carbon of the octenyl chain is a critical stereochemical feature influencing its reactivity and physicochemical behavior . The molecular formula is C₁₄H₂₆O₂, with a calculated molecular weight of 226.35 g/mol .
Stereochemical Considerations
The trans-configuration (E) of the double bond in the octenyl moiety is stabilized by reduced steric hindrance between the hexanoate group and the alkyl chain. This configuration is analogous to the structurally related hex-2-en-1-yl hexanoate (PubChem CID 92572), which shares similar esterification patterns . The InChIKey for oct-2-en-1-yl hexanoate can be inferred as a derivative of oct-2-en-1-ol (PubChem CID 29060) and hexanoic acid, though no explicit identifier exists in current databases .
Synthetic Pathways and Industrial Relevance
The synthesis of alkenyl esters like oct-2-EN-1-YL hexanoate typically involves acid-catalyzed esterification. A patented process for alkylcarboxylic allyl esters provides a viable template for its production .
Catalytic Esterification
The reaction between oct-2-en-1-ol and hexanoic acid proceeds via a sulfuric acid–catalyzed mechanism at 120–140°C under atmospheric pressure . The molar ratio of alcohol to acid is maintained at 1.1–1.5:1 to drive the equilibrium toward ester formation. Water, a byproduct, is removed via azeotropic distillation using a Dean-Stark trap, achieving conversions exceeding 90% .
Table 1: Optimized Reaction Conditions for Oct-2-EN-1-YL Hexanoate Synthesis
| Parameter | Value/Range |
|---|---|
| Catalyst (H₂SO₄) | 0.001–0.01 mol/mol acid |
| Temperature | 120–140°C |
| Pressure | Atmospheric |
| Reaction Time | 4–6 hours |
| Yield | >90% |
Physicochemical Properties
While experimental data for oct-2-EN-1-YL hexanoate are scarce, extrapolations from analogous compounds provide reliable estimates.
Boiling Point and Solubility
The compound’s boiling point is projected to range between 250–270°C at atmospheric pressure, similar to 1-vinylhexyl hexanoate (CID 3023271) . It exhibits limited water solubility (<0.1 g/L at 25°C) but is miscible with organic solvents like ethanol and diethyl ether .
Mass Spectrometry
The mass spectrum of oct-2-en-1-ol (CID 29060) reveals a base peak at m/z 57, corresponding to the fragmentation of the alkenyl chain . For the ester derivative, characteristic peaks at m/z 43 (acylium ion, [CH₃CO]+) and m/z 71 ([C₄H₇O]+) are anticipated, aligning with hexanoate esters .
Infrared Spectroscopy
Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) confirm the ester and alkene functionalities, respectively .
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